Cas no 1304927-76-1 (N-(1-methylpiperidin-4-yl)methyl-1-(propan-2-yl)piperidin-4-amine)

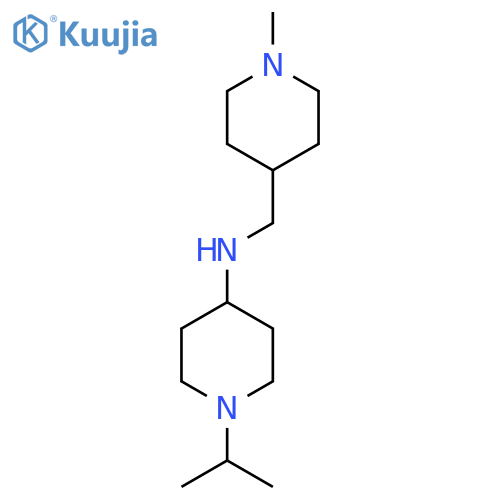

1304927-76-1 structure

商品名:N-(1-methylpiperidin-4-yl)methyl-1-(propan-2-yl)piperidin-4-amine

CAS番号:1304927-76-1

MF:C15H31N3

メガワット:253.426743745804

MDL:MFCD16524196

CID:5158721

N-(1-methylpiperidin-4-yl)methyl-1-(propan-2-yl)piperidin-4-amine 化学的及び物理的性質

名前と識別子

-

- N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine

- 4-Piperidinemethanamine, 1-methyl-N-[1-(1-methylethyl)-4-piperidinyl]-

- N-(1-methylpiperidin-4-yl)methyl-1-(propan-2-yl)piperidin-4-amine

-

- MDL: MFCD16524196

- インチ: 1S/C15H31N3/c1-13(2)18-10-6-15(7-11-18)16-12-14-4-8-17(3)9-5-14/h13-16H,4-12H2,1-3H3

- InChIKey: CRNISXKJVIFHBW-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)C)CCC(CC1)NCC1CCN(C)CC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 226

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 18.5

N-(1-methylpiperidin-4-yl)methyl-1-(propan-2-yl)piperidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-84400-5.0g |

N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine |

1304927-76-1 | 5.0g |

$2816.0 | 2023-02-11 | ||

| Enamine | EN300-84400-0.5g |

N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine |

1304927-76-1 | 0.5g |

$758.0 | 2023-09-02 | ||

| Enamine | EN300-84400-5g |

N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine |

1304927-76-1 | 5g |

$2816.0 | 2023-09-02 | ||

| Enamine | EN300-84400-10g |

N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine |

1304927-76-1 | 10g |

$4176.0 | 2023-09-02 | ||

| Enamine | EN300-84400-1.0g |

N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine |

1304927-76-1 | 1.0g |

$971.0 | 2023-02-11 | ||

| Enamine | EN300-84400-0.05g |

N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine |

1304927-76-1 | 0.05g |

$226.0 | 2023-09-02 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01082811-1g |

N-[(1-Methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine |

1304927-76-1 | 95% | 1g |

¥4795.0 | 2023-04-03 | |

| Enamine | EN300-84400-0.1g |

N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine |

1304927-76-1 | 0.1g |

$337.0 | 2023-09-02 | ||

| Enamine | EN300-84400-0.25g |

N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine |

1304927-76-1 | 0.25g |

$481.0 | 2023-09-02 | ||

| Enamine | EN300-84400-2.5g |

N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine |

1304927-76-1 | 2.5g |

$1903.0 | 2023-09-02 |

N-(1-methylpiperidin-4-yl)methyl-1-(propan-2-yl)piperidin-4-amine 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

1304927-76-1 (N-(1-methylpiperidin-4-yl)methyl-1-(propan-2-yl)piperidin-4-amine) 関連製品

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬